molecular formula C17H21FN2O3 B6640506 N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide

Cat. No. B6640506
M. Wt: 320.36 g/mol
InChI Key: CHSIUKRJKTVZMV-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide, also known as JNJ-38431055, is a novel compound that has shown promising results in scientific research.

Mechanism of Action

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide acts as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). This receptor is involved in the regulation of glutamate neurotransmission, which is disrupted in various neuropsychiatric disorders. By enhancing the activity of mGluR2, N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide can improve cognitive function and reduce symptoms of psychosis.
Biochemical and Physiological Effects:
N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide has been shown to increase glutamate release in the prefrontal cortex, which is important for cognitive function and memory. It also reduces dopamine release in the striatum, which is involved in the regulation of movement and reward. These effects suggest that N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide may have potential therapeutic applications in neuropsychiatric disorders that involve dysregulation of glutamate and dopamine neurotransmission.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide is its specificity for the mGluR2 receptor, which reduces the risk of off-target effects. However, its limited solubility in water can make it challenging to administer in experiments. Additionally, its effects may vary depending on the animal model and experimental conditions used.

Future Directions

There are several future directions for the study of N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide. One area of research is the investigation of its potential therapeutic applications in other neuropsychiatric disorders, such as depression and anxiety. Another direction is the development of more soluble analogs of N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide that can be administered more easily in experiments. Finally, the elucidation of the molecular mechanisms underlying its effects on glutamate and dopamine neurotransmission could provide insights into the pathophysiology of neuropsychiatric disorders and lead to the development of new treatments.
Conclusion:
In conclusion, N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide is a promising compound that has shown potential therapeutic applications in neuropsychiatric disorders. Its specificity for the mGluR2 receptor and its effects on glutamate and dopamine neurotransmission make it an attractive target for further research. However, its limited solubility and variability in experimental conditions highlight the need for continued investigation and development of more soluble analogs.

Synthesis Methods

The synthesis of N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide involves the reaction of 2-fluorobenzaldehyde with 3-pyrrolidinone, followed by the addition of 1-hydroxycyclopentylamine and acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also demonstrated antipsychotic effects in animal models of schizophrenia.

properties

IUPAC Name

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3/c18-12-5-1-2-6-14(12)20-10-7-13(16(20)22)19-15(21)11-17(23)8-3-4-9-17/h1-2,5-6,13,23H,3-4,7-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSIUKRJKTVZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)NC2CCN(C2=O)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide

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